molecular formula C14H18O4 B8194656 Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside

Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside

Cat. No.: B8194656
M. Wt: 250.29 g/mol
InChI Key: CFPPNCUCWHMQHL-UPJWGTAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside is a complex organic compound characterized by its unique tetrahydrofuro[3,4-d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside typically involves multiple steps. One common method starts with the regioselective ring-opening reaction of isosorbide with trimethylsilyl iodide in the presence of acetone. This is followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide. The final step involves the formation of the oxazoline ring directly from the epoxide with benzonitrile in the presence of boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs with improved efficacy and reduced side effects.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. These include treatments for various diseases, such as cancer and infectious diseases, where the compound’s unique structure could provide a basis for developing new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzyl 2,3-O-isopropylidene-alpha-D-erythrofuranoside apart from similar compounds is its specific stereochemistry and functional groups

Properties

IUPAC Name

(3aR,4S,6aR)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2)17-11-9-16-13(12(11)18-14)15-8-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPPNCUCWHMQHL-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C2O1)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@H]([C@@H]2O1)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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